molecular formula C17H14F3NO4S3 B2965755 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2309797-84-8

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2965755
CAS No.: 2309797-84-8
M. Wt: 449.48
InChI Key: FEUGBSFTEHCEOI-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethoxy-substituted benzene ring, a sulfonamide group, and a hydroxyethyl-bithiophene moiety. The bithiophene unit introduces conjugated π-electrons, which may improve charge transport in electronic applications or modulate biological activity.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S3/c18-17(19,20)25-13-3-1-2-4-16(13)28(23,24)21-9-12(22)15-6-5-14(27-15)11-7-8-26-10-11/h1-8,10,12,21-22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUGBSFTEHCEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Sulfonamide Catalysis Studies ()

Compounds synthesized via hypervalent iodine-catalyzed conjugate addition (Table 1) share the sulfonamide backbone but differ in substituents. Key comparisons include:

Table 1: Comparison of Sulfonamide Derivatives

Compound Name Substituents Yield (%) Physical State Reference
N-(3-Oxocyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide (6) Trifluoromethoxy, cyclohexanone 67 Colorless oil
Methyl 2-(N-(3-oxocyclohexyl)sulfamoyl)benzoate (7) Methyl ester, cyclohexanone 61 Colorless oil
N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (8) Thiophene, cyclohexanone 73 White solid
5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide (9) Bromothiophene, cyclohexanone 81 White solid
1,3-Dimethyl-N-(3-oxocyclohexyl)-1H-pyrazole-4-sulfonamide (10) Pyrazole, cyclohexanone 68 White solid
Target Compound Bithiophene, hydroxyethyl, trifluoromethoxy N/A N/A -

Key Observations :

  • Trifluoromethoxy Group: Compound 6 shares the trifluoromethoxy substituent with the target compound. This group is known to enhance metabolic stability and lipophilicity in drug design .
  • Thiophene vs. Bithiophene : The target’s bithiophene moiety differs from the single thiophene in Compound 6. Bithiophenes exhibit extended conjugation, which may improve electronic properties in materials science or increase steric bulk in biological targets .
  • Hydroxyethyl Chain: Unlike the cyclohexanone group in compounds, the hydroxyethyl chain in the target compound likely increases aqueous solubility, a critical factor in bioavailability .

Perfluorinated Benzenesulfonamides ()

Perfluorinated compounds such as N-[3-(triethoxysilyl)propyl]-4-[[...]benzenesulfonamide (CAS 52026-59-2) feature highly fluorinated chains. These compounds are used in coatings and surfactants due to their extreme hydrophobicity. In contrast, the target compound’s single trifluoromethoxy group offers moderate electronegativity without the environmental persistence concerns associated with perfluorinated chains .

Agrochemical Sulfonamides ()

Pesticides like chlorsulfuron (2-chloro-N-[[...]benzenesulfonamide) utilize sulfonamide groups for herbicidal activity. While the target compound lacks chlorine or triazine substituents, its trifluoromethoxy group may confer similar resistance to enzymatic degradation, a trait critical in agrochemical design .

Patent-Based Sulfonamides ()

EU patents describe sulfonamides with oxazolidine and trifluoromethyl groups (e.g., N-(3-(2-(((4S,5R)-[...]trifluoromethanesulfonamide). These compounds exhibit high structural complexity, often targeting enzyme inhibition. The target compound’s bithiophene group could mimic steric effects seen in these patented molecules, though its simpler structure may reduce synthetic challenges .

Biopharmacule Catalog Compounds ()

Derivatives like N-[4-(3-Chloro-4-fluorophenylamino)-...]butenamide (CAS 147118-37-4) incorporate halogenated aryl groups for kinase inhibition. The target compound’s trifluoromethoxy and bithiophene groups may similarly enhance binding to hydrophobic enzyme pockets, though its hydroxyethyl chain could limit membrane permeability compared to halogenated analogs .

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